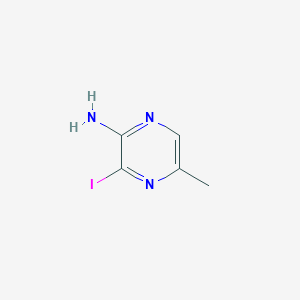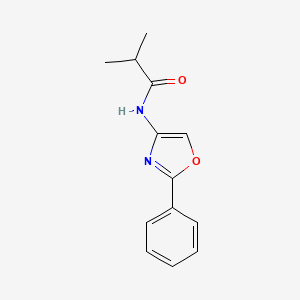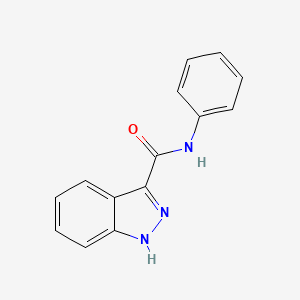![molecular formula C12H13ClN2O B11874956 1-(sec-Butyl)-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11874956.png)
1-(sec-Butyl)-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(sec-Butyl)-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde is a heterocyclic compound featuring an imidazole ring substituted with a sec-butyl group at the first position, a chlorine atom at the fifth position, and an aldehyde group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(sec-Butyl)-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzimidazole with sec-butyl bromide in the presence of a base to introduce the sec-butyl group. This is followed by formylation at the second position using a formylating agent such as Vilsmeier-Haack reagent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions: 1-(sec-Butyl)-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions, such as nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: 1-(sec-Butyl)-5-chloro-1H-benzo[d]imidazole-2-carboxylic acid.
Reduction: 1-(sec-Butyl)-5-chloro-1H-benzo[d]imidazole-2-methanol.
Substitution: 1-(sec-Butyl)-5-methoxy-1H-benzo[d]imidazole-2-carbaldehyde.
Scientific Research Applications
1-(sec-Butyl)-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-(sec-Butyl)-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
1-(sec-Butyl)-1H-benzo[d]imidazole-2-carbaldehyde: Lacks the chlorine substitution at the fifth position.
5-Chloro-1H-benzo[d]imidazole-2-carbaldehyde: Lacks the sec-butyl substitution at the first position.
1-(sec-Butyl)-5-chloro-1H-benzo[d]imidazole: Lacks the aldehyde group at the second position.
Uniqueness: 1-(sec-Butyl)-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both the sec-butyl group and the chlorine atom enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H13ClN2O |
|---|---|
Molecular Weight |
236.70 g/mol |
IUPAC Name |
1-butan-2-yl-5-chlorobenzimidazole-2-carbaldehyde |
InChI |
InChI=1S/C12H13ClN2O/c1-3-8(2)15-11-5-4-9(13)6-10(11)14-12(15)7-16/h4-8H,3H2,1-2H3 |
InChI Key |
JICYOKGNKBDTNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C2=C(C=C(C=C2)Cl)N=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11874882.png)



![3-Phenyl-1,4-diazaspiro[4.5]decan-2-one](/img/structure/B11874900.png)
![4-[2-(Trans-4-Ethylcyclohexyl)Ethyl]Cyclohexanone](/img/structure/B11874904.png)
![1,7-Diazaspiro[4.4]nonane, 7-(6-methoxy-3-pyridazinyl)-](/img/structure/B11874908.png)

![8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11874911.png)


